molecular formula C23H16N2O2 B12533832 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- CAS No. 820234-24-0

1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-

Cat. No.: B12533832
CAS No.: 820234-24-0
M. Wt: 352.4 g/mol
InChI Key: GDRNFVFIACJBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines the indole nucleus with a benzoyl group and a phenylmethoxy substituent, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole derivative can then be further functionalized to introduce the carbonitrile and benzoyl groups. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

Scientific Research Applications

1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to various receptors, including serotonin receptors and enzymes involved in metabolic pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and enzyme activity .

Comparison with Similar Compounds

1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-Fluoroindole: Used in the synthesis of pharmaceuticals and as a research tool in biochemistry.

The uniqueness of 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

820234-24-0

Molecular Formula

C23H16N2O2

Molecular Weight

352.4 g/mol

IUPAC Name

1-(2-phenylmethoxybenzoyl)indole-5-carbonitrile

InChI

InChI=1S/C23H16N2O2/c24-15-18-10-11-21-19(14-18)12-13-25(21)23(26)20-8-4-5-9-22(20)27-16-17-6-2-1-3-7-17/h1-14H,16H2

InChI Key

GDRNFVFIACJBNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N3C=CC4=C3C=CC(=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.